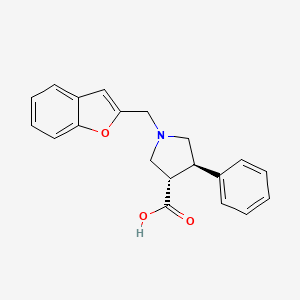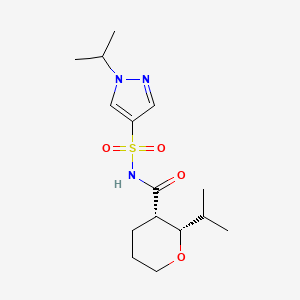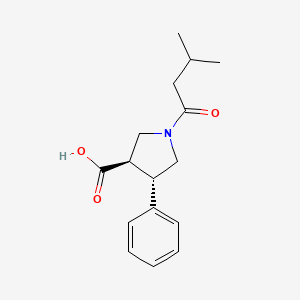
(3S,4R)-1-(1-benzofuran-2-ylmethyl)-4-phenylpyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-1-(1-benzofuran-2-ylmethyl)-4-phenylpyrrolidine-3-carboxylic acid, also known as BPAP, is a novel psychoactive substance that has been gaining attention in recent years due to its potential therapeutic applications. BPAP belongs to the class of compounds known as pyrrolidines, which are characterized by a five-membered ring structure containing a nitrogen atom.
作用机制
The mechanism of action of (3S,4R)-1-(1-benzofuran-2-ylmethyl)-4-phenylpyrrolidine-3-carboxylic acid is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. It has also been suggested that this compound may act as a partial agonist at the dopamine D2 receptor, which could explain its potential as a treatment for Parkinson's disease.
Biochemical and Physiological Effects
In addition to its cognitive-enhancing effects, this compound has been shown to have a range of other biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress in the brain, which may contribute to its neuroprotective effects. It has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of (3S,4R)-1-(1-benzofuran-2-ylmethyl)-4-phenylpyrrolidine-3-carboxylic acid for lab experiments is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the role of neurotransmitter systems in the brain. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are a number of potential future directions for research on (3S,4R)-1-(1-benzofuran-2-ylmethyl)-4-phenylpyrrolidine-3-carboxylic acid. One area of interest is its potential as a treatment for other cognitive disorders, such as schizophrenia and depression. Another potential direction is the development of more potent and selective analogues of this compound, which could be used to study the role of specific neurotransmitter systems in the brain. Finally, there is also potential for the use of this compound as a tool for studying the mechanisms underlying neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
合成方法
(3S,4R)-1-(1-benzofuran-2-ylmethyl)-4-phenylpyrrolidine-3-carboxylic acid can be synthesized using a variety of methods, including the reductive amination of 1-benzofuran-2-ylacetaldehyde with (S)-proline, followed by hydrogenation of the resulting imine intermediate. Other methods include the condensation of 2-benzofuranyl acetonitrile with (S)-proline followed by hydrogenation, or the reaction of 2-benzofuranylacetic acid with (S)-proline.
科学研究应用
(3S,4R)-1-(1-benzofuran-2-ylmethyl)-4-phenylpyrrolidine-3-carboxylic acid has been shown to have a range of potential applications in scientific research, particularly in the field of neuroscience. One of the key areas of interest for this compound is its potential as a treatment for cognitive disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can improve cognitive function and memory in animal models of these diseases, and it is believed that this effect may be due to its ability to increase the release of acetylcholine in the brain.
属性
IUPAC Name |
(3S,4R)-1-(1-benzofuran-2-ylmethyl)-4-phenylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-20(23)18-13-21(12-17(18)14-6-2-1-3-7-14)11-16-10-15-8-4-5-9-19(15)24-16/h1-10,17-18H,11-13H2,(H,22,23)/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYKRSHZJYVZSP-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC3=CC=CC=C3O2)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC3=CC=CC=C3O2)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1R,3S)-3-cyanocyclopentyl]-3-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea](/img/structure/B7338497.png)
![2-(2-chloro-4-fluorophenyl)-N-[(1R,3S)-3-cyanocyclopentyl]morpholine-4-carboxamide](/img/structure/B7338500.png)
![N-(3-acetamidophenyl)-2-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]acetamide](/img/structure/B7338507.png)
![(8aS)-2-[2-(3,4-difluorophenyl)ethyl]-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazine](/img/structure/B7338517.png)
![N-(2-methoxy-5-methylphenyl)-2-[(3S)-3-phenoxypyrrolidin-1-yl]acetamide](/img/structure/B7338525.png)
![(3aR,7aS)-5-[(5-methyl-2-thiophen-3-yl-1,3-oxazol-4-yl)methyl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine](/img/structure/B7338534.png)
![(2S)-2-[1-[1-(2,2-difluoroethyl)pyrazol-4-yl]sulfonylpiperidin-4-yl]oxolane-3-carboxylic acid](/img/structure/B7338538.png)
![4-[[(1R,2R)-2-phenylcyclopropyl]methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7338543.png)
![2-[4-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]sulfonyl]phenoxy]acetic acid](/img/structure/B7338551.png)
![(3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-phenoxypyrrolidine-1-carboxamide](/img/structure/B7338554.png)
![2-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholin-4-yl]-N-methyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7338566.png)
![2-[[(2S,4S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoropyrrolidin-2-yl]methylamino]pyridine-3-carboxylic acid](/img/structure/B7338569.png)

